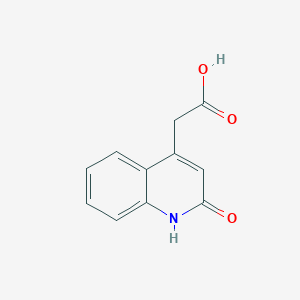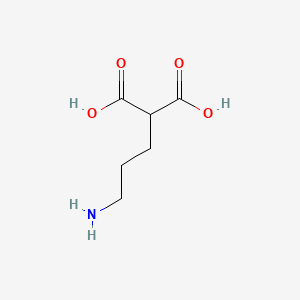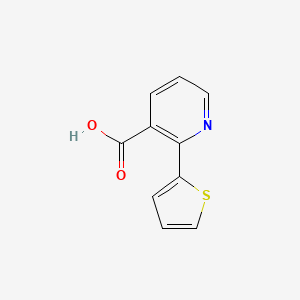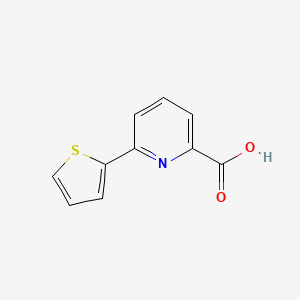![molecular formula C11H10IN B1309478 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 872473-09-1](/img/structure/B1309478.png)
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The cyclopenta[b]indole core is a structural motif found in various biologically active compounds, which has garnered significant interest in medicinal chemistry due to its therapeutic potential. The papers provided focus on the synthesis, molecular structure, and chemical reactions of cyclopenta[b]indole derivatives, which are relevant to the analysis of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole" .
Synthesis Analysis
The synthesis of cyclopenta[b]indole derivatives is a key area of research due to their medicinal relevance. One paper describes a novel synthetic route for the preparation of octahydrocyclopenta[b]diazepinoindoles, which involves cyclization of a tetrahydrocyclopenta[b]indolyl derivative with formaldehyde in the presence of trifluoroacetic acid . Another study outlines a diastereoselective synthesis method that employs oxidative Michael addition followed by a chemoselective reduction and an acid-catalyzed intramolecular Friedel-Crafts reaction to achieve high diastereoselectivity . These methods highlight the versatility and complexity of synthesizing cyclopenta[b]indole frameworks.
Molecular Structure Analysis
The molecular structure of cyclopenta[b]indole derivatives is crucial for understanding their chemical properties and biological activity. One paper presents the X-ray analysis of a tetrahydrocyclopenta[b]indole derivative, providing detailed insights into its stereochemistry . Another study discusses the stereochemistry of related indole derivatives, revealing that they exist in different conformations in solution, which could have implications for their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of cyclopenta[b]indole derivatives is explored through various chemical reactions. For instance, the oxidation and nitration of tetrahydrocyclopenta[b]indoles have been studied, leading to the formation of diols and nitro derivatives, respectively . The synthesis of various 7-substituted tetrahydrocyclopenta[b]indoles, including bromo, phenylethynyl, azido, and nitro derivatives, has been achieved, demonstrating the potential for further functionalization of the cyclopenta[b]indole core .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole," the studies on related compounds provide a foundation for inferring such properties. The reactivity of the indole core, the influence of substituents on the NMR spectra, and the impact of stereochemistry on the compound's behavior are all factors that would contribute to the overall profile of the compound .
科学的研究の応用
Chemical Synthesis and Structural Analysis
One prominent application of 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives in scientific research involves their synthesis and structural analysis for various chemical transformations. For example, Skladchikov et al. (2012) explored the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles. They demonstrated how heating these compounds in piperidine facilitated the formation of diols through oxidation, while nitration produced nitro derivatives. The structural determination of specific derivatives highlights the compound's utility in synthesizing structurally complex molecules (Skladchikov et al., 2012).
Catalytic Reactions
The compound has also been utilized in catalytic reactions to synthesize polycyclic and bioactive molecules. Coste et al. (2008) detailed an intramolecular copper-catalyzed coupling of 2-iodo-tryptophan derivatives, leading to the formation of polysubstituted, enantioenriched tetrahydropyrrolo[2,3-b]indoles. This process underscores the compound's role in facilitating straightforward syntheses of complex molecular frameworks with potential biological activities (Coste et al., 2008).
Novel Synthetic Routes
Welmaker and Sabalski (2004) provided an example of utilizing similar structural frameworks to open new synthetic routes for medicinally relevant compounds. Their work illustrated a synthesis pathway leading to compounds with potential therapeutic applications, showcasing the structural versatility and utility of 7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives in drug discovery processes (Welmaker & Sabalski, 2004).
Natural Product Synthesis and Bioactivity
Moreover, the compound's derivatives have found applications in the synthesis of natural products and the exploration of their bioactivities. Woolner et al. (2016) investigated tetrahalogenated indoles from the red alga Rhodophyllis membranacea, revealing the compound's potential in yielding bioactive natural products with unique halogenation patterns. This study signifies the compound's relevance in natural product chemistry and potential pharmacological explorations (Woolner et al., 2016).
Safety And Hazards
The safety data sheet for “7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” advises against breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMRHPBVQMRKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406382 |
Source


|
| Record name | 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
CAS RN |
872473-09-1 |
Source


|
| Record name | 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)
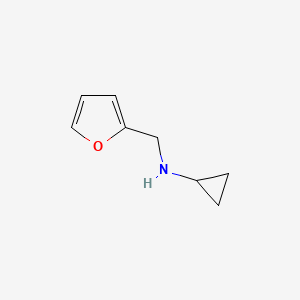


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)
